molecular formula C10H17NO4 B2831052 (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid CAS No. 140894-69-5

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid

Cat. No. B2831052
CAS RN: 140894-69-5
M. Wt: 215.249
InChI Key: RWSYZZIWHQZJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid” is a compound that involves a tert-butyloxycarbonyl (Boc) protected amino group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid: is commonly used in peptide synthesis. As a derivative of phenylalanine, it serves as a protected amino acid building block. Researchers incorporate Boc-Phe-OH into peptide chains during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amino group, allowing controlled deprotection and elongation of the peptide chain. Boc-Phe-OH is compatible with various coupling reagents and resin-bound peptide synthesis strategies .

Mechanism of Action

The mechanism of action for the Boc group involves its stability towards most nucleophiles and bases . This allows for an orthogonal protection strategy using a base-labile protection group .

Safety and Hazards

While specific safety and hazards related to “(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid” are not mentioned in the search results, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

properties

IUPAC Name

(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYZZIWHQZJFU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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